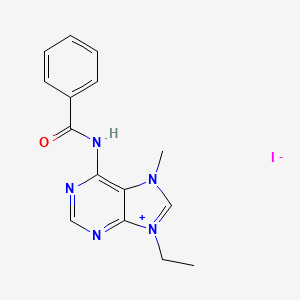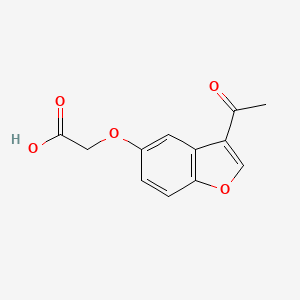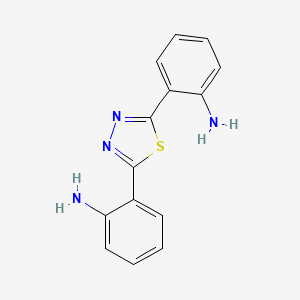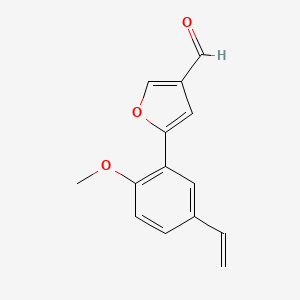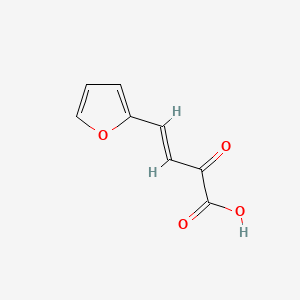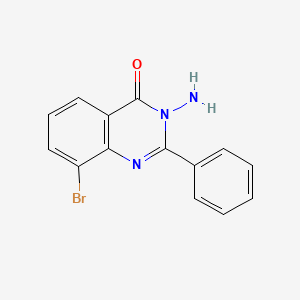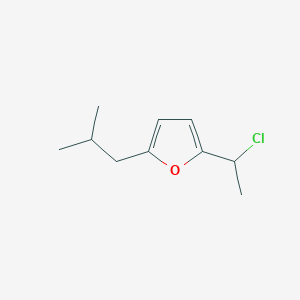![molecular formula C20H19N3O2 B12919630 7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one CAS No. 113943-13-8](/img/structure/B12919630.png)
7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one is an organic compound that belongs to the class of chromeno-pyrazoles This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and a diethylamino group attached to the chromene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution using diethylamine.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate product with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It serves as a fluorescent probe for studying biological processes and imaging applications.
作用机制
The mechanism of action of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or DNA in anticancer studies.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- 7-(Diethylamino)-3-formylcoumarin
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one is unique due to its fused chromene-pyrazole structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
属性
CAS 编号 |
113943-13-8 |
|---|---|
分子式 |
C20H19N3O2 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
7-(diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C20H19N3O2/c1-3-22(4-2)16-11-10-14-12-17-19(25-18(14)13-16)21-23(20(17)24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
InChI 键 |
UYAYYXRMFDUGAT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=CC=CC=C4)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


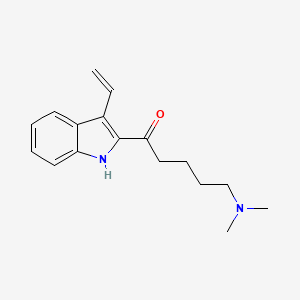
![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
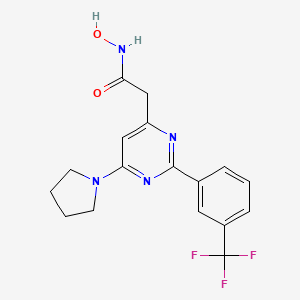
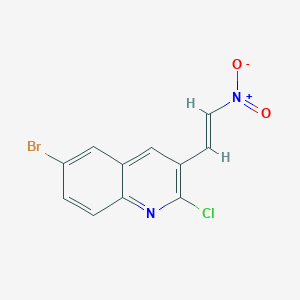

![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)
